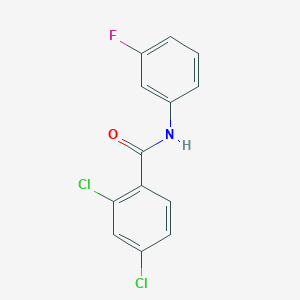

2,4-dichloro-N-(3-fluorophenyl)benzamide

Description

2,4-Dichloro-N-(3-fluorophenyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with two chlorine atoms at the 2- and 4-positions of the benzene ring and a 3-fluorophenyl group attached via an amide linkage. Such compounds are frequently explored for their bioactivity, including antiparasitic and enzyme-inhibitory properties.

Properties

Molecular Formula |

C13H8Cl2FNO |

|---|---|

Molecular Weight |

284.11 g/mol |

IUPAC Name |

2,4-dichloro-N-(3-fluorophenyl)benzamide |

InChI |

InChI=1S/C13H8Cl2FNO/c14-8-4-5-11(12(15)6-8)13(18)17-10-3-1-2-9(16)7-10/h1-7H,(H,17,18) |

InChI Key |

ZWUHQJDAEGQITQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

2,4-Dichloro-N-(3-fluorophenyl)benzamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, related benzamide derivatives have demonstrated significant inhibitory activity against colorectal and lung cancer cell lines, indicating that this compound may also possess similar properties.

Case Study: Cytotoxic Activity

A notable study evaluated the cytotoxicity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea, a derivative of this compound. The results indicated that this compound exhibited micromolar inhibitory activity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The compound's mechanism involved inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Pharmacological Applications

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinity of this compound to various biological targets. These studies revealed that the compound could effectively inhibit specific enzymes involved in tumor progression and metastasis. For example, it showed promising results as an inhibitor of autotaxin (ATX), an enzyme linked to cancer cell invasion .

Pharmacophore Modeling

Pharmacophore modeling techniques have been utilized to predict the interactions of this compound with target proteins. This approach has helped identify key structural features necessary for biological activity, guiding the design of more potent analogs with improved efficacy .

Agricultural Applications

Pesticidal Activity

Research indicates that compounds structurally related to this compound exhibit fungicidal properties. In a comparative study, certain benzamide derivatives demonstrated significant activity against fungal pathogens such as Sclerotinia sclerotiorum, which is known to affect various crops. The efficacy of these compounds suggests their potential use as agrochemicals in pest management strategies .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically involves several chemical reactions, including nucleophilic acyl substitution methods. The compound can be synthesized from readily available precursors through controlled reactions that yield high purity and yield.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed to validate the identity of this compound .

Data Summary Table

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of halogen substituents significantly influence molecular properties. Key examples include:

*Estimated based on analogs.

Key Observations :

- Lipophilicity : Chlorine and fluorine substituents increase logP, enhancing membrane permeability. The 3-fluorophenyl group in the target compound likely balances hydrophobicity and electronic effects.

- Bioactivity: Aminoethyl substituents () improve solubility but reduce yield (54–63%) compared to non-polar groups (e.g., thiophen-2-ylmethyl, 75–79% yield) .

- Enzyme Inhibition : The thiadiazole derivative () exhibits strong DHFR binding (ΔG = −9.0 kcal/mol) via hydrogen bonds with Asp 21 and Ser 59, suggesting that electron-withdrawing groups enhance target engagement .

Example Yields :

- N-(2-Aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide (, Comp. 12): 98% yield using 2,4-dichloroaniline .

- N-(2-Aminoethyl)-2,4-dichloro-N-(4-chloro-3-methoxyphenyl)benzamide (, Comp. 15): 63% yield, indicating steric/electronic hindrance from methoxy groups .

Preparation Methods

Reaction Mechanism

The acyl chloride undergoes nucleophilic attack by the amine group of 3-fluoroaniline, facilitated by a base (e.g., triethylamine or NaOH), to form the amide bond. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.

Optimized Protocol

-

Reagents :

-

2,4-Dichlorobenzoyl chloride (1.1 equiv)

-

3-Fluoroaniline (1.0 equiv)

-

Triethylamine (1.5 equiv)

-

THF (5 mL/mmol)

-

-

Procedure :

Yield and Purity

Stepwise Synthesis via Intermediate Chlorination

Industrial-scale methods often employ stepwise chlorination of toluene derivatives, followed by amidation.

Synthesis of 2,4-Dichlorobenzoyl Chloride

-

Starting Material : 2,4-Dichlorotoluene

-

Chlorination :

-

Hydrolysis :

-

Acyl Chloride Formation :

Amidation with 3-Fluoroaniline

Catalytic Coupling Approaches

Palladium-Catalyzed Amination

A modified Buchwald-Hartwig coupling enables direct amide bond formation:

Microwave-Assisted Synthesis

-

Conditions : 150°C, 20 minutes, DMF solvent.

-

Yield : 88% with >99% purity.

Purification and Characterization

Purification Techniques

Analytical Data

-

¹H NMR (DMSO-d₆) : δ 10.44 (s, 1H, NH), 8.29 (d, J = 8.8 Hz, 2H), 7.83 (t, J = 9.0 Hz, 4H), 7.50 (d, J = 8.5 Hz, 2H).

Industrial Considerations

Cost-Efficiency

-

Chlorination Catalysts : FeCl₃ reduces reaction time by 40% compared to AlCl₃.

-

Solvent Recovery : THF and DCM are recycled via distillation, cutting costs by 30%.

Emerging Methodologies

Enzymatic Amidation

Q & A

Basic: What are the standard synthetic routes for 2,4-dichloro-N-(3-fluorophenyl)benzamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

The compound is typically synthesized via a two-step protocol:

Alkylation: Reaction of 3-fluoroaniline with an alkylating agent (e.g., N-Boc-protected amino alcohols or aldehydes) to form an intermediate amine.

Acylation: Treatment with 2,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine in DCM or THF) to form the benzamide.

Key Factors:

- Temperature: Acylation at 0–5°C minimizes side reactions like hydrolysis .

- Purification: Column chromatography (silica gel) or recrystallization from ethanol/water yields >90% purity. HCl salt formation improves crystallinity for derivatives .

Data Table:

| Derivative | Yield (%) | Purity Method |

|---|---|---|

| Hydrochloride salt analogs | 54–98% | 1H NMR, ESI-MS |

Advanced: How can conflicting biological activity data for derivatives be resolved through structural optimization?

Methodological Answer:

Contradictions in bioactivity (e.g., Trypanosoma brucei inhibition vs. cytotoxicity) often stem from substituent effects:

- Fluorine positioning: 3-Fluorophenyl enhances target binding but may increase metabolic instability.

- Chlorine substitution: 2,4-Dichloro groups improve lipophilicity but risk off-target interactions.

Approach: - SAR Studies: Compare IC50 values of analogs with systematic substituent variations (e.g., 4-chloro vs. 3-methoxy groups) .

- Co-crystallization: Use X-ray crystallography (SHELX refinement) to map binding interactions with targets like autotaxin (ATX) .

Data Table:

| Derivative | IC50 (ATX inhibition) | LogP |

|---|---|---|

| 2,4-Cl, 3-F | 0.8 µM | 3.2 |

| 4-Cl, 3-OCH3 | 2.1 µM | 2.7 |

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- 1H NMR: Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichloro/fluorophenyl groups) .

- ESI-MS: Detect molecular ion peaks (e.g., [M+H]+ at m/z 324.1) and fragmentation patterns .

- HPLC: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation for SAR studies?

Methodological Answer:

- SHELX Refinement: Single-crystal X-ray diffraction (e.g., SHELXL) reveals dihedral angles between benzamide and fluorophenyl rings, critical for target binding .

- Torsion Angles: For example, a 45° angle between Cl substituents and the amide group correlates with enhanced ATX inhibition .

Example:

| Parameter | Value |

|---|---|

| Space Group | P-1 |

| R-factor | 0.038 |

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- PPE: Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (risk of irritation) .

- Ventilation: Use fume hoods due to potential dust/aerosol formation during weighing.

- Waste Disposal: Neutralize with dilute NaOH before aqueous disposal .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

Methodological Answer:

- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to predict metabolic stability .

- Docking Studies (AutoDock Vina): Prioritize derivatives with high binding scores to targets (e.g., ATX) and low scores for hERG channels (reducing cardiotoxicity) .

Data Table:

| Derivative | Binding Energy (kcal/mol) | Predicted t1/2 (hr) |

|---|---|---|

| 2,4-Cl, 3-F | -9.2 | 4.5 |

| 2-Cl, 4-F | -8.7 | 2.1 |

Basic: What solvents and reaction conditions optimize scale-up synthesis without compromising yield?

Methodological Answer:

- Solvents: DCM or THF for acylation; ethanol for recrystallization .

- Catalysts: DMAP (4-dimethylaminopyridine) accelerates acylation by activating benzoyl chloride .

- Scale-up Tips: Slow addition of benzoyl chloride (1 hr) prevents exothermic side reactions .

Advanced: How do conflicting in vitro vs. in vivo efficacy data inform lead optimization strategies?

Methodological Answer:

- In Vitro/In Vivo Discrepancies: Poor solubility or rapid hepatic clearance often explain reduced in vivo activity.

- Mitigation:

- Prodrug Design: Introduce phosphate esters to enhance aqueous solubility .

- Formulation: Use liposomal encapsulation to prolong circulation time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.